molecular formula C7H16IN B3052483 1-Ethyl-1-methylpyrrolidinium iodide CAS No. 4186-68-9

1-Ethyl-1-methylpyrrolidinium iodide

Cat. No. B3052483
CAS RN: 4186-68-9
M. Wt: 241.11 g/mol
InChI Key: LBFFBPOOIMGQOV-UHFFFAOYSA-M
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Description

1-Ethyl-1-methylpyrrolidinium iodide is an ionic liquid . It is used in various applications including as a laboratory chemical and in the manufacture of substances .


Synthesis Analysis

1-Ethyl-1-methylpyrrolidinium iodide can be prepared by reacting N-methylpyrrolidine with bromoethane . The exact synthesis process may vary depending on the specific requirements and conditions.


Molecular Structure Analysis

The molecular formula of 1-Ethyl-1-methylpyrrolidinium iodide is C7H16IN . Its average mass is 241.113 Da and its monoisotopic mass is 241.032730 Da .


Chemical Reactions Analysis

In a study, it was found that 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate and iodide ions have a synergistic effect in inhibiting the corrosion of low carbon steel in HCl solution . The inhibition efficiency increased with the increase in 1-Ethyl-1-methylpyrrolidinium concentration and the addition of iodide ions raised the inhibition efficiency from 75 to 98% .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-1-methylpyrrolidinium iodide are not fully known. Its molecular weight is 241.11300 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Corrosion Inhibition

[EMPyrr]I has been found to have a synergistic corrosion inhibition effect when combined with tetrafluoroborate and iodide ions for low carbon steel in HCl solution . This makes it a valuable compound in the field of materials science, particularly in the protection of metals.

Bromine-Sequestering Agent

In the field of energy storage, [EMPyrr]I is used as a bromine-sequestering agent in zinc/bromine redox flow batteries . This application is crucial in the development of efficient and sustainable energy storage systems.

Organic Synthesis

[EMPyrr]I is an important raw material and intermediate used in organic synthesis . It plays a key role in the production of various pharmaceuticals, agrochemicals, and dyestuffs.

Preparation of Other Compounds

[EMPyrr]I can be used in the preparation of other compounds such as 1-ethyl-1-methylpyrrolidinium lactate, a potential solvent for the separation of hexan-1-ene from hexane . It can also be used to prepare 1-ethyl-1-methylpyrrolidinium tribromide .

Co-Catalyst in Chemical Reactions

[EMPyrr]I can be used as a co-catalyst during the cycloaddition of CO2 with different epoxides to form cyclic carbonates . This application is particularly relevant in the field of green chemistry, where environmentally friendly methods of chemical synthesis are sought.

Study of Water Interactions in Ionic Liquids

[EMPyrr]I can be used in the study of water interactions in ionic liquids . This research is important in understanding the properties of ionic liquids and their potential applications in various fields.

Safety And Hazards

1-Ethyl-1-methylpyrrolidinium iodide should be handled with caution as it has not been fully tested and risks cannot be excluded if the product is handled inappropriately . Contact with skin or inhalation of spillage, dust, or vapor should be avoided. In case of contact, the affected area should be washed immediately with soap and water .

properties

IUPAC Name

1-ethyl-1-methylpyrrolidin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N.HI/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFFBPOOIMGQOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC1)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047941
Record name 1-Ethyl-1-methylpyrrolidinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1-methylpyrrolidinium iodide

CAS RN

4186-68-9
Record name 1-Ethyl-1-methylpyrrolidinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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